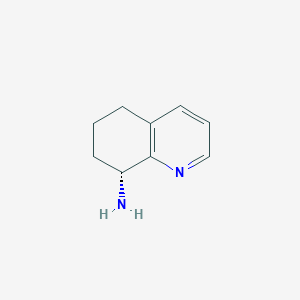

(R)-5,6,7,8-Tetrahydroquinolin-8-amine

Vue d'ensemble

Description

(R)-5,6,7,8-Tetrahydroquinolin-8-amine, also known as (R)-THQA, is a chiral molecule found in a variety of natural products and synthetic compounds. It is a cyclic amine with a nitrogen atom at the center of the ring. The molecule is of interest due to its potential use in a variety of synthetic processes and scientific research applications.

Applications De Recherche Scientifique

Enzymatic Resolution and Synthesis

A study by Crawford, Skerlj, and Bridger (2007) demonstrated the spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline, leading to the isolation of (R)-acetamide in significant yield. This process involved an enzymatic pathway facilitated by Candida antarctica Lipase B, highlighting the compound's utility in producing enantiomerically pure substances through biocatalysis (Crawford, Skerlj, & Bridger, 2007).

Catalytic Applications and Ligand Synthesis

Li et al. (2018) developed a ruthenium(ii) complex utilizing 8-amino-5,6,7,8-tetrahydroquinoline, showcasing its effectiveness in the transfer hydrogenation of ketones. This catalytic system demonstrated high efficiency and tolerance to air and moisture, making it a valuable tool for organic synthesis and industrial applications (Li et al., 2018).

Luminescent Materials

Ricciardi et al. (2016) synthesized luminescent ionic Ir(III) complexes using 8-amino-5,6,7,8-tetrahydroquinolines, investigating their photophysical properties. These complexes exhibited distinct luminescence behaviors, indicating their potential in the development of new optical materials and sensors (Ricciardi et al., 2016).

Antiproliferative Agents

Facchetti et al. (2020) reported the synthesis of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives and their testing for antiproliferative activity across a range of cell lines. The study identified compounds with significant inhibitory effects, suggesting the potential of tetrahydroquinoline derivatives in cancer research (Facchetti et al., 2020).

Antibacterial Compounds

Al-Hiari et al. (2007) explored the antibacterial properties of new 8-nitrofluoroquinolone derivatives synthesized from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Their work indicated promising antibacterial activities against both gram-positive and gram-negative bacteria, highlighting the utility of modified tetrahydroquinoline derivatives in developing new antimicrobial agents (Al-Hiari et al., 2007).

Propriétés

IUPAC Name |

(8R)-5,6,7,8-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGOUNFVDYUKMM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90581070 | |

| Record name | (8R)-5,6,7,8-Tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5,6,7,8-Tetrahydroquinolin-8-amine | |

CAS RN |

369655-84-5 | |

| Record name | (8R)-5,6,7,8-Tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

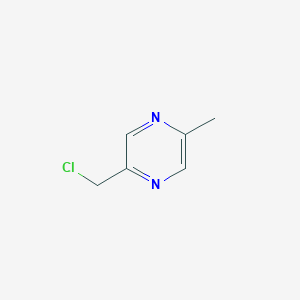

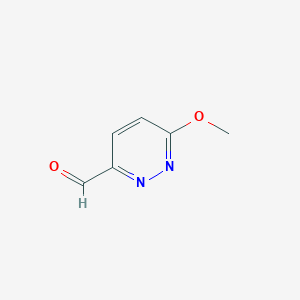

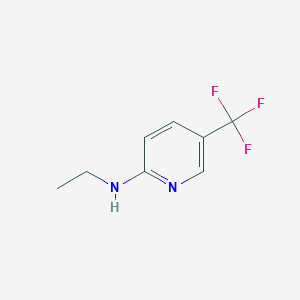

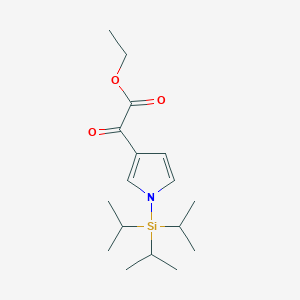

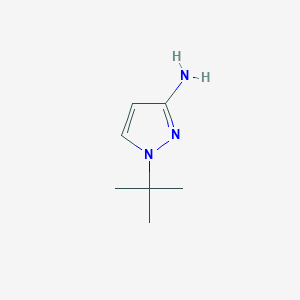

Synthesis routes and methods I

Procedure details

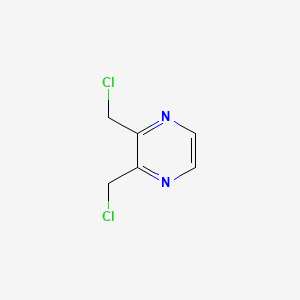

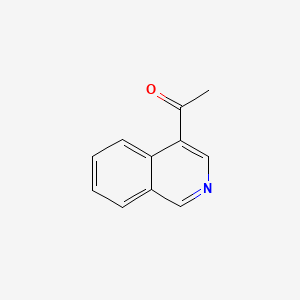

Synthesis routes and methods II

Procedure details

Q & A

Q1: What makes (R)-5,6,7,8-tetrahydroquinolin-8-amine derivatives effective catalysts for the ring-opening polymerization of ε-caprolactone (ε-CL)?

A1: The research article [] investigates a series of N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines, which are derivatives of (R)-5,6,7,8-tetrahydroquinolin-8-amine, as catalysts for ε-CL polymerization. The study demonstrates that these compounds exhibit exceptional catalytic activity. This activity stems from the synergistic effect of the amine and phosphine moieties present in the molecule. The amine group acts as a Lewis base, activating the ε-CL monomer, while the phosphine group, coordinated to a metal center (like zinc), activates the propagating polymer chain. This dual activation mechanism significantly enhances the polymerization rate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)